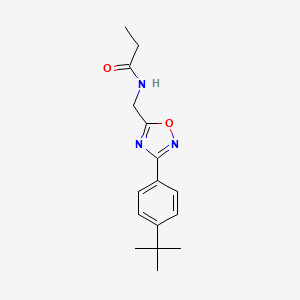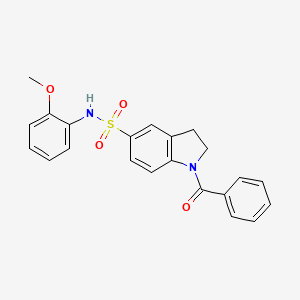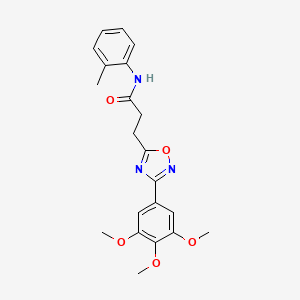
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)propionamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
Mechanism of Action
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in extracellular glutamate levels. The increase in glutamate levels can have a variety of effects on neuronal activity, including the induction of excitotoxicity.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by TBOA can have a variety of effects on biochemical and physiological processes. It has been shown to induce excitotoxicity, which can lead to neuronal death. Additionally, TBOA has been shown to have effects on synaptic plasticity, learning, and memory.
Advantages and Limitations for Lab Experiments
TBOA has several advantages as a research tool. It is a potent inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate in various physiological processes. Additionally, TBOA is relatively selective for glutamate transporters, making it a useful tool for studying the specific effects of glutamate transport inhibition. However, TBOA has several limitations as a research tool. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, TBOA has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on TBOA. One area of research is the development of more selective inhibitors of glutamate transporters. Additionally, TBOA has been shown to have effects on synaptic plasticity, learning, and memory, making it a potential target for the development of new drugs for the treatment of neurological disorders. Finally, the role of glutamate in various physiological processes is still not fully understood, and further research on TBOA may shed light on this important area of study.
Conclusion:
In conclusion, TBOA is a complex molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a potent inhibitor of glutamate transporters, which can have a variety of effects on neuronal activity. While TBOA has several advantages as a research tool, it also has several limitations. However, further research on TBOA may lead to new insights into the role of glutamate in various physiological processes and the development of new drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of TBOA involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 5-chloromethyl-1,2,4-oxadiazole to yield TBOA. The synthesis of TBOA is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
TBOA has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which can have a variety of effects on neuronal activity.
properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-13(20)17-10-14-18-15(19-21-14)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISJUDIGMFVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)










